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Compound of Interest

Compound Name: Dipropyl adipate

Cat. No.: B086888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

dipropyl adipate, a widely used emollient and plasticizer. The information presented herein is

essential for the identification, characterization, and quality control of this compound in

research and industrial settings. This document details nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their

acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for dipropyl adipate.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
(Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

4.01 Triplet 4H -O-CH₂-CH₂-CH₃

2.29 Triplet 4H -CO-CH₂-CH₂-

1.66 Multiplet 4H -O-CH₂-CH₂-CH₃

1.62 Multiplet 4H -CO-CH₂-CH₂-

0.93 Triplet 6H -CH₂-CH₃

Note: Data is predicted as experimental spectra are not publicly available.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
(Predicted)

Chemical Shift (ppm) Assignment

173.2 C=O

66.0 -O-CH₂-

33.9 -CO-CH₂-

24.5 -CO-CH₂-CH₂-

21.9 -O-CH₂-CH₂-

10.4 -CH₃

Note: Data is predicted as experimental spectra are not publicly available.

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
Data
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Wavenumber (cm⁻¹) Intensity Assignment

2965-2870 Strong C-H stretch (alkane)

1735 Strong C=O stretch (ester)

1465 Medium C-H bend (alkane)

1380 Medium C-H bend (alkane)

1170 Strong C-O stretch (ester)

Note: Based on characteristic absorption frequencies for the functional groups present.

Table 4: Mass Spectrometry (MS) Data[1]
m/z Relative Intensity Proposed Fragment

231 30.10% [M+H]⁺ (protonated molecule)

171 99.99% [M - OCH₂CH₂CH₃]⁺

129 36.90% [M - COOCH₂CH₂CH₃]⁺

43 67.60% [CH₃CH₂CH₂]⁺

Data obtained from Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of dipropyl adipate is dissolved in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. The solution is filtered through a

pipette with a cotton wool plug to remove any particulate matter.

Instrumentation: A 300 MHz (or higher) NMR spectrometer is used.

¹H NMR Acquisition:
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The spectrometer is locked onto the deuterium signal of the CDCl₃.

The magnetic field is shimmed to achieve optimal homogeneity.

A standard one-pulse sequence is used to acquire the spectrum.

Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used.

A larger number of scans (typically 1024 or more) is required due to the low natural

abundance of ¹³C.

A longer relaxation delay (2-5 seconds) may be used.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As dipropyl adipate is a liquid, a thin film is prepared by placing a drop

of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt

plates.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

A background spectrum of the clean salt plates is recorded.

The sample is placed in the spectrometer's sample compartment.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
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Data Processing: The sample interferogram is ratioed against the background interferogram

and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of dipropyl adipate is prepared in a volatile organic

solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.

Gas Chromatography:

Injector: 1 µL of the sample solution is injected into the GC inlet, which is typically heated

to 250°C. A split injection mode is often used.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is

commonly used.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

Oven Program: A temperature gradient is applied, for example, starting at 50°C, holding

for 2 minutes, then ramping to 280°C at 10°C/min.

Mass Spectrometry:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of,

for example, m/z 40-400.

Detector: An electron multiplier detector records the ion signal.

Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to identify the peak

corresponding to dipropyl adipate. The mass spectrum of this peak is then extracted and

analyzed for its molecular ion and fragmentation pattern.

Visualizations
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The following diagrams illustrate key workflows and relationships in spectroscopic analysis.

General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic identification of an organic compound.
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This guide serves as a foundational resource for professionals working with dipropyl adipate.

The provided spectroscopic data and experimental protocols are intended to facilitate accurate

and efficient chemical analysis.

To cite this document: BenchChem. [Spectroscopic Data for Dipropyl Adipate: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086888#spectroscopic-data-for-dipropyl-adipate-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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